1-N',6-N'-diaminohexanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE is a heterocyclic organic compound with the molecular formula C₆H₁₆N₆ and a molecular weight of 172.23 g/mol . It is known for its unique structure, which includes two imino-hydrazino groups attached to a butane backbone. This compound is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE typically involves the reaction of hydrazine with a suitable precursor. One common method is the reaction of 1,4-dibromobutane with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The imino-hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form stable complexes with metal ions and other electrophiles, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile reagent in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE: Similar structure but with a propane backbone.
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE: Similar structure but with a pentane backbone.
Uniqueness
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE is unique due to its specific butane backbone, which provides distinct chemical properties and reactivity compared to its analogs. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
7707-23-5 |
---|---|
Molekularformel |
C6H16N6 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-N',6-N'-diaminohexanediimidamide |
InChI |
InChI=1S/C6H16N6/c7-5(11-9)3-1-2-4-6(8)12-10/h1-4,9-10H2,(H2,7,11)(H2,8,12) |
InChI-Schlüssel |
WNGRNVCFBQYRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=NN)N)CC(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.